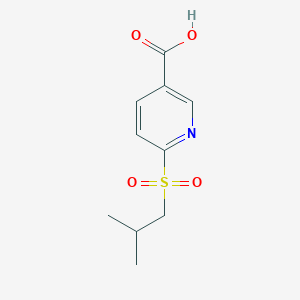
6-(Isobutylsulfonyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isobutylsulfonyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an isobutylsulfonyl group attached to the sixth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isobutylsulfonyl)nicotinic acid typically involves the introduction of the isobutylsulfonyl group to the nicotinic acid core. One common method is the sulfonylation of nicotinic acid derivatives using isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through multicomponent synthesis. This involves the condensation of various starting materials, such as ethyl β-(morpholin-4-yl)crotonate, with cyanothioacetamides and alkylating agents. The resulting intermediates are then subjected to further reactions to introduce the desired functional groups, including the isobutylsulfonyl group .
化学反应分析
Types of Reactions
6-(Isobutylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isobutylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted nicotinic acid derivatives.
科学研究应用
6-(Isobutylsulfonyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-(Isobutylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of nicotinic acid receptors, which are involved in various physiological processes. These receptors are found in adipocytes and immune cells, and their activation can lead to anti-inflammatory and lipid-modulating effects .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, which is used in the treatment of pellagra and as a dietary supplement.
Nicotinamide Riboside: A form of vitamin B3 that is converted to nicotinamide adenine dinucleotide (NAD) in the body.
Uniqueness
6-(Isobutylsulfonyl)nicotinic acid is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and biological activity compared to its parent compound and other derivatives.
属性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
6-(2-methylpropylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)6-16(14,15)9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI 键 |
JZTYTOGUVQXGRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
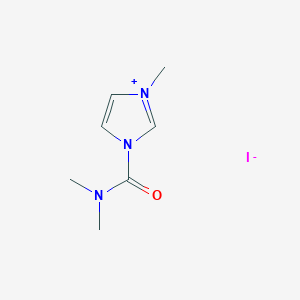
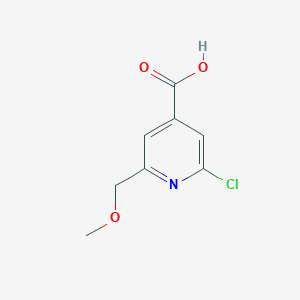

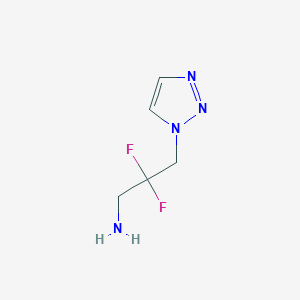

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)
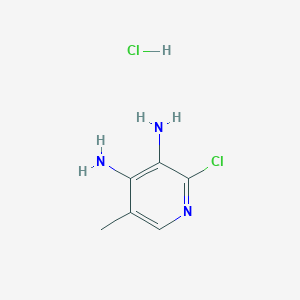
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)



![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
